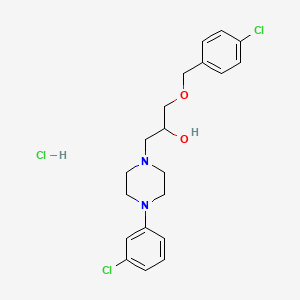

1-((4-Chlorobenzyl)oxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

CAS No.: 1327521-00-5

Cat. No.: VC4816027

Molecular Formula: C20H25Cl3N2O2

Molecular Weight: 431.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1327521-00-5 |

|---|---|

| Molecular Formula | C20H25Cl3N2O2 |

| Molecular Weight | 431.78 |

| IUPAC Name | 1-[(4-chlorophenyl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C20H24Cl2N2O2.ClH/c21-17-6-4-16(5-7-17)14-26-15-20(25)13-23-8-10-24(11-9-23)19-3-1-2-18(22)12-19;/h1-7,12,20,25H,8-11,13-15H2;1H |

| Standard InChI Key | FLBGIPVRSNEEQZ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC(COCC2=CC=C(C=C2)Cl)O)C3=CC(=CC=C3)Cl.Cl |

Introduction

Molecular Formula

The exact molecular formula for this compound is not explicitly provided in the search results, but its structure suggests it is a chlorinated derivative with piperazine and benzyl ether functionalities.

Synthesis

The synthesis of compounds like 1-((4-Chlorobenzyl)oxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves:

-

Formation of the benzyl ether: Reacting 4-chlorobenzyl alcohol with an appropriate alkoxide or halide intermediate.

-

Introduction of the piperazine moiety: Using a nucleophilic substitution reaction to attach the piperazine group to the core structure.

-

Final chlorination or functionalization: Adding chlorine atoms to specific positions on the aromatic rings.

The process may involve multiple steps, including purification via recrystallization or chromatography, to ensure high purity.

Pharmacological Potential

Piperazine derivatives are widely studied for their diverse therapeutic applications:

-

CNS Disorders: Compounds with similar structures have been investigated for their anxiolytic, antidepressant, and antipsychotic properties.

-

Anti-inflammatory Effects: Some derivatives exhibit significant anti-inflammatory activity by modulating cytokine production or inhibiting inflammatory pathways.

-

Antimicrobial Properties: Piperazine-based compounds often show antimicrobial activity against bacterial and fungal pathogens.

Mechanism of Action

The exact mechanism of action for this compound is unknown but may involve:

-

Interaction with CNS receptors (e.g., serotonin or dopamine receptors).

-

Inhibition of specific enzymes or signaling pathways relevant to inflammation or microbial survival.

Research Findings

While no specific studies on this exact compound were retrieved from the search results, related compounds demonstrate promising pharmacological profiles:

-

Analgesic and Anti-inflammatory Activity: Piperazine derivatives have shown higher efficacy than aspirin in murine models .

-

Antiarrhythmic Potential: Some compounds in this class are being developed as Vaughan-Williams Class III antiarrhythmic drugs .

-

Anticancer Screening: Derivatives with similar structural motifs have been tested for anticancer activities using high-throughput screening protocols .

Data Table

| Property | Description |

|---|---|

| Molecular Formula | Not explicitly provided; inferred from name |

| Functional Groups | Chlorobenzyl ether, piperazine, chlorophenyl |

| Solubility | High in polar solvents (e.g., water) due to hydrochloride salt |

| Stability | Stable under standard conditions |

| Pharmacological Applications | CNS disorders, anti-inflammatory effects, potential antimicrobial activity |

Future Research

-

Conducting detailed in vitro and in vivo studies to evaluate its efficacy and safety.

-

Exploring structure-activity relationships (SAR) to optimize its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume